molecular formula C14H26N2O2 B15123332 Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B15123332
M. Wt: 254.37 g/mol
InChI Key: XAXGSSQXMDUZDQ-UHFFFAOYSA-N
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Description

Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate: is a bicyclic compound that features a tert-butyl ester group, an aminoethyl side chain, and a 3-azabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the following steps:

    Formation of the 3-azabicyclo[3.2.1]octane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Introduction of the tert-butyl ester group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the aminoethyl side chain: This can be done through nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group of the ester, using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts for organic reactions.

Biology:

  • Studied for its potential as a ligand in receptor binding studies.
  • Investigated for its role in enzyme inhibition.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications.
  • Used in the design of novel pharmaceuticals targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The bicyclic core provides structural rigidity, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
  • Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Comparison:

  • Structural Differences: While similar in their bicyclic core, these compounds differ in the position and nature of their functional groups.
  • Reactivity: The presence of different functional groups can lead to variations in their chemical reactivity and the types of reactions they undergo.
  • Applications: Each compound may have unique applications based on its specific structural features and reactivity profile.

Properties

IUPAC Name

tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-10-4-5-11(9-16)12(10)6-7-15/h10-12H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXGSSQXMDUZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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